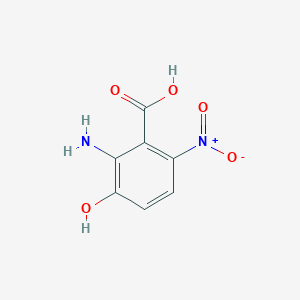

2-氨基-3-羟基-6-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-hydroxy-6-nitrobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior and characteristics of structurally related compounds, such as 2-aminobenzoic acids and their derivatives. These compounds are of interest due to their potential applications in the synthesis of functionalized amino acids and their role in crystal structure formation through hydrogen bonding .

Synthesis Analysis

The synthesis of related compounds involves reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of new classes of unnatural amino acids . These reactions showcase the reactivity of aminobenzoic acid derivatives and their potential to form various functionalized structures. Although the synthesis of 2-amino-3-hydroxy-6-nitrobenzoic acid itself is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-amino-3-hydroxy-6-nitrobenzoic acid has been determined using X-ray diffraction methods. For instance, the crystal structure of 5-amino-2-nitrobenzoic acid reveals intermolecular hydrogen bonding forming a cyclic dimer, and a three-center hydrogen bond involving the NH2 group and oxygen atoms of the NO2 group . These findings suggest that 2-amino-3-hydroxy-6-nitrobenzoic acid may also exhibit interesting hydrogen bonding patterns that could influence its crystal structure.

Chemical Reactions Analysis

The chemical reactions of aminobenzoic acid derivatives are diverse. For example, 4-aminobenzoic acid acts as an organic catalyst in the conversion of α,β-acetylenic γ-hydroxy nitriles to furanones . This demonstrates the potential catalytic properties of aminobenzoic acids in chemical transformations. The reactivity of the nitro group and the amino group in these compounds suggests that 2-amino-3-hydroxy-6-nitrobenzoic acid could participate in a variety of chemical reactions, possibly including nitration, reduction, and the formation of amides or esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-hydroxy-6-nitrobenzoic acid can be inferred from related compounds. The crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals indicate robust hydrogen bonding interactions . These interactions are crucial for the formation of supramolecular structures such as tubes and chains. The thermal properties and IR spectrum of 5-amino-2-nitrobenzoic acid have also been discussed, providing insights into the stability and vibrational modes of these compounds . These properties are essential for understanding the behavior of 2-amino-3-hydroxy-6-nitrobenzoic acid under different conditions.

科学研究应用

天然化合物与硝代自由基的偶联物

研究表明,天然化合物与硝代自由基的偶联物(包括硝基苯甲酸的衍生物)具有作为药理制剂的潜力。这些“杂合”化合物的合成和研究表明,引入硝代自由基可以增强生物活性、改变生物活性、降低毒性或增加选择性细胞毒性。这表明 2-氨基-3-羟基-6-硝基苯甲酸在药物开发中具有应用前景,尤其是在创造具有改善的疗效和安全性特征的新药理制剂方面 (Grigor’ev, Tkacheva, & Morozov, 2014)。

药物化合物的降解研究

另一个应用领域是药物降解过程的研究。对类似化合物(如尼替西农)的研究涉及使用 LC-MS/MS 等先进分析技术分析稳定性、降解途径和副产物。这些研究对于了解药物对环境的影响以及制定减轻药物在水源中存在的办法至关重要。这些研究的见解可以应用于涉及 2-氨基-3-羟基-6-硝基苯甲酸的研究,以评估其稳定性和环境影响 (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019)。

抗氧化活性分析

抗氧化活性的评估是另一个重要的应用。ABTS 和 DPPH 检测等各种检测方法用于确定化合物的抗氧化能力。对这些方法的研究提供了对硝基苯甲酸衍生物(包括 2-氨基-3-羟基-6-硝基苯甲酸)的潜在抗氧化活性的见解。由于其潜在的健康益处,这些化合物可能对食品工程、医学和制药学感兴趣 (Munteanu & Apetrei, 2021)。

环境和健康影响研究

对化学化合物(包括对羟基苯甲酸酯及其衍生物,它们与硝基苯甲酸衍生物具有相同的官能团)的环境和健康影响的研究强调了了解这些物质的归宿、行为和潜在风险的重要性。例如,对羟基苯甲酸酯的研究重点关注它们作为防腐剂的用途、它们的生物降解性和它们作为内分泌干扰物的效应。这些研究的见解可以指导对 2-氨基-3-羟基-6-硝基苯甲酸的安全性和环境影响的研究 (Haman, Dauchy, Rosin, & Munoz, 2015)。

安全和危害

2-Amino-3-hydroxy-6-nitrobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

作用机制

Target of Action

It’s known that nitroaromatic compounds, a class to which this compound belongs, are often involved in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

These compounds are known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

JS46 is involved in the catabolism of 3-nitrobenzoic acid .

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .

Result of Action

Nitroaromatic compounds have been found to exhibit various biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

It’s known that the reaction conditions can significantly influence the outcomes of reactions involving nitroaromatic compounds .

属性

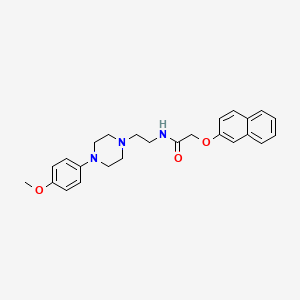

IUPAC Name |

2-amino-3-hydroxy-6-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,8H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLOPKSFOYISMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)

![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)

![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)